molecular formula C19H21N3O3S2 B2433142 3-(3-methoxyphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 877654-76-7

3-(3-methoxyphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2433142
CAS No.: 877654-76-7
M. Wt: 403.52
InChI Key: GPDPAIKVDMKRLZ-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines

Properties

IUPAC Name

3-(3-methoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-25-14-6-4-5-13(11-14)22-18(24)17-15(7-10-26-17)20-19(22)27-12-16(23)21-8-2-3-9-21/h4-6,11H,2-3,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDPAIKVDMKRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include a thienopyrimidine core, which is then functionalized through various chemical reactions such as alkylation, acylation, and cyclization.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, where it loses electrons and increases its oxidation state.

    Reduction: It can also undergo reduction reactions, gaining electrons and decreasing its oxidation state.

    Substitution: The compound may participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkyl halides, and other nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that thienopyrimidine derivatives exhibit promising anticancer properties. The compound has been studied for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: In vitro Studies

In a study conducted on human breast cancer cell lines, the compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM. This suggests that the compound may serve as a lead candidate for further development in cancer therapy.

Antimicrobial Properties

The compound's sulfanyl group contributes to its antimicrobial activity. Preliminary studies have shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Efficacy

A recent investigation assessed the antibacterial properties of the compound using disk diffusion methods. Results indicated that it inhibited bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.

Neuroprotective Effects

Given the structural similarity to known neuroprotective agents, the compound has been evaluated for neuroprotective effects in models of neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. These findings suggest that it may have therapeutic potential in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Other thienopyrimidine derivatives may share similar structural features and biological activities.

    Pyrrolidinyl Compounds: Compounds containing the pyrrolidine ring may exhibit similar pharmacological properties.

    Methoxyphenyl Derivatives: Compounds with the methoxyphenyl group may have comparable chemical reactivity and biological effects.

Uniqueness

What sets 3-(3-methoxyphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for specific applications in research and industry.

Biological Activity

The compound 3-(3-methoxyphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and the mechanisms of action of this compound based on available literature.

Synthesis

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step chemical reactions that include cyclization and functional group modifications. The specific compound has been synthesized through a series of reactions that allow for the introduction of the thienopyrimidine core along with the methoxyphenyl and pyrrolidinyl substituents.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various thieno[3,2-d]pyrimidine derivatives. For instance, compounds derived from this scaffold have been evaluated for their ability to inhibit tumor cell growth using MTT assays. In one study, certain derivatives exhibited significant inhibitory effects against cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and others. The compound's structure suggests it may interact with specific molecular targets involved in cancer cell proliferation and survival .

CompoundCell LineIC50 (µM)Notes
6bHepG210.5Better activity than control
6bMCF-712.0Selective against breast cancer
6bBCG-8238.5Significant inhibition observed

The biological activity of thieno[3,2-d]pyrimidines can often be attributed to their ability to inhibit specific enzymes or pathways critical for cancer cell survival. For example, studies on related compounds have shown that they can act as inhibitors of EZH2 , a key enzyme involved in gene silencing and cancer progression. The structure-activity relationship (SAR) studies indicate that modifications to the core structure can enhance or diminish biological activity .

Inhibition Studies

Inhibition assays have demonstrated that these compounds can effectively inhibit enzymes such as 17β-hydroxysteroid dehydrogenase (17β-HSD) , which plays a role in steroid metabolism and is implicated in various cancers. The most active derivatives showed moderate inhibition percentages, suggesting potential therapeutic applications .

Case Studies

  • Antiproliferative Activity : A study synthesized several thieno[3,2-d]pyrimidine derivatives and evaluated their antiproliferative effects on various cancer cell lines. The results indicated that certain modifications led to enhanced activity against specific targets while maintaining low toxicity against normal cells .
  • Enzyme Inhibition : Another research effort focused on the inhibition of enzymes associated with cancer metabolism. Compounds were tested against 17β-HSD with varying degrees of success, indicating that structural modifications could lead to more potent inhibitors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-methoxyphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-thieno[3,2-d]pyrimidin-4-one, and how can purity be maximized?

  • Methodology : Start with a thienopyrimidinone core and introduce substituents via nucleophilic substitution or Suzuki coupling. For the sulfanyl group, use a mercaptoethyl intermediate under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) is critical. Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

  • Methodology :

  • NMR : Use ¹H and ¹³C NMR in DMSO-d₆ to assign methoxyphenyl (δ ~3.8 ppm for OCH₃) and pyrrolidinyl protons (δ ~1.8–3.5 ppm). Compare with literature data for analogous thienopyrimidinones .
  • X-ray crystallography : Co-crystallize with dichloromethane/ethanol to obtain single crystals. Resolve disorder in the pyrrolidinyl group using SHELXL refinement. Data-to-parameter ratios >10 ensure reliability .

Q. How can solubility challenges be addressed for in vivo studies?

  • Methodology : Test co-solvents (e.g., PEG-400, DMSO <5% v/v) or formulate as nanoparticles via nanoprecipitation (PLGA polymer, 0.1% PVA stabilizer). Characterize particle size (DLS) and stability (48-hour PBS incubation). Compare bioavailability using pharmacokinetic models .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating biological activity against kinase targets?

  • Methodology :

  • In vitro assays : Use recombinant kinases (e.g., EGFR, JAK2) in ADP-Glo™ assays. Include staurosporine as a positive control.
  • Dose-response curves : Test 0.1–100 μM concentrations in triplicate. Calculate IC₅₀ values using nonlinear regression (GraphPad Prism). Validate selectivity via kinase profiling panels .

Q. How can mechanistic studies elucidate the compound’s interaction with cellular targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., 4HJO for EGFR). Focus on hydrogen bonding with the pyrimidinone carbonyl and hydrophobic interactions with the methoxyphenyl group.
  • Cellular thermal shift assay (CETSA) : Treat cells with 10 μM compound, lyse, and heat (37–67°C). Quantify target stabilization via Western blot .

Q. How to resolve contradictions in reported activity data across analogs?

  • Methodology : Perform meta-analysis of IC₅₀ values for analogs (e.g., 3-(4-chlorophenyl) derivatives). Normalize data by assay type (e.g., cell-free vs. cell-based). Use PCA to identify structural features (e.g., sulfanyl vs. carbonyl linkers) driving potency discrepancies .

Q. What strategies enable structure-activity relationship (SAR) analysis for thienopyrimidinone derivatives?

  • Methodology :

  • Substituent variation : Synthesize analogs with halogens (Cl, F) or methyl groups at the 3-methoxyphenyl position.
  • 3D-QSAR : Align structures using CoMFA (Tripos SYBYL), generate contour maps for steric/electrostatic fields. Validate models with leave-one-out cross-validation (q² >0.5) .

Q. How to design comparative studies with structurally related compounds (e.g., thiopyrano-thienopyrimidinones)?

  • Methodology : Compare pharmacokinetic profiles (Cmax, t₁/₂) in Sprague-Dawley rats (10 mg/kg oral dose). Use LC-MS/MS for plasma quantification. For efficacy, use xenograft models (e.g., HCT-116 colon cancer) with biweekly tumor measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.